Copper-Catalyzed Coupling Yield: N-(2-Fluorophenyl)picolinamide vs. Picolinic Acid Ligands
In a copper-catalyzed C–N coupling model reaction, N-(2-fluorophenyl)picolinamide delivered an 88% isolated yield under microwave irradiation at 120 °C for 0.5 h using CuI (10 mol%), K3PO4 (2 equiv) in CH3CN, substantially outperforming picolinic acid (27–50% yield across 90–150 °C) and pyrrole-2-carboxylic acid (no product detected) under comparable conditions [1].
| Evidence Dimension | Isolated product yield in Cu-catalyzed C–N bond formation |
|---|---|
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | Picolinic acid: 27–50% yield; Pyrrole-2-carboxylic acid: 0% yield (not detected) |
| Quantified Difference | N-(2-fluorophenyl)picolinamide shows 1.8–3.3× higher yield than picolinic acid; complete superiority over pyrrole-2-carboxylic acid |
| Conditions | CuI (10 mol%), ligand (10 mol%), K3PO4 (2 equiv), CH3CN, 120 °C, microwave irradiation, 0.5 h; model substrate coupling |
Why This Matters
For synthetic chemistry groups procuring ligands for copper-catalyzed coupling reactions, the 88% yield represents a quantitative, experimentally validated advantage that directly translates to higher reaction throughput and reduced re-work.
- [1] Adapted from Table 1, entry 9, in: Molecules 2023, 28(1), 62; DOI: 10.3390/molecules28010062. Cu-catalyzed coupling ligand screening data. Note: The original data is from reference [33] cited therein. View Source
